(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-chloro-4-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClNO3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPDTEGKPHZNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657218 | |

| Record name | [3-Chloro-4-(methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-39-8 | |

| Record name | [3-Chloro-4-(methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(N-methylcarbamoyl)benzeneboronic acid 95% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid?

An In-Depth Technical Guide to (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into its chemical properties, synthesis, and critical applications, with a focus on providing practical, field-proven insights to accelerate research and development programs.

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

This compound is a specialized aromatic boronic acid derivative that has garnered significant interest as a versatile building block in organic synthesis and drug discovery.[1] Its unique trifunctionalized structure—featuring a reactive boronic acid group, an electron-withdrawing chloro substituent, and a hydrogen-bond-donating methylcarbamoyl moiety—makes it an invaluable intermediate for constructing complex molecular architectures.

The rise of boronic acids in medicinal chemistry, spurred by the success of drugs like Bortezomib (Velcade®), has demystified early concerns about boron toxicity and highlighted their utility.[2][3][4] These compounds are now recognized for their ability to improve selectivity, potency, and pharmacokinetic profiles of bioactive molecules.[2][4][5] this compound is a prime example of a reagent designed to leverage these benefits, primarily in the synthesis of biaryl compounds through palladium-catalyzed cross-coupling reactions.[6]

Physicochemical Properties and Structural Data

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis and process development.

| Property | Data | Source(s) |

| CAS Number | 850589-39-8 | [7] |

| Molecular Formula | C₈H₉BClNO₃ | [1][6] |

| Molecular Weight | 213.43 g/mol | [1][6] |

| IUPAC Name | [3-chloro-4-(methylcarbamoyl)phenyl]boronic acid | |

| Appearance | Solid | [8] |

| Storage Conditions | 2-8°C, under inert gas | [1][6] |

| Key Functional Groups | Boronic acid (-B(OH)₂), Chloro (-Cl), Methylcarbamoyl (-CONHCH₃) |

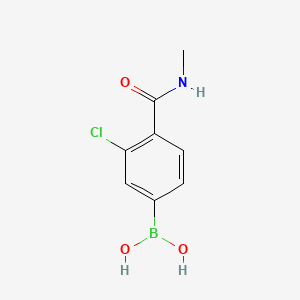

Diagram: Chemical Structure of this compound

Caption: Structure highlighting the key functional groups.

Synthesis and Quality Control Considerations

Retrosynthetic Analysis and Plausible Synthetic Route

The synthesis of substituted arylboronic acids typically involves the borylation of an organometallic intermediate, which is in turn generated from a corresponding aryl halide. A common and effective strategy is the lithium-halogen exchange followed by quenching with a boron electrophile like trimethyl borate.

Diagram: Synthetic Workflow for this compound

Caption: Proposed synthetic pathway via lithiation-borylation.

Critical Quality Attribute: The Boroxine Issue

A significant challenge in the synthesis and storage of arylboronic acids is their propensity to form cyclic anhydrides known as boroxines through dehydration.[9] Boroximes are often less reactive in coupling reactions, leading to inconsistent yields and difficult purification.

Expert Insight: To ensure maximum reactivity and reproducibility in applications like Suzuki-Miyaura coupling, it is imperative to use the boronic acid form. Commercial boronic acids should be recrystallized from water or an appropriate solvent system and thoroughly dried under high vacuum before use to break down any existing boroxime structures.[9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is one of the most powerful tools for forming carbon-carbon bonds, particularly for creating the biaryl motifs prevalent in pharmaceuticals.[10][11]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis offers significant advantages, including rapid reaction times, improved yields, and the ability to drive difficult couplings, such as those involving aryl chlorides.[12]

Objective: To couple this compound with a generic aryl halide (Ar-X).

Materials:

-

Aryl halide (1.0 eq)

-

This compound (1.5 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

-

Microwave reaction vial with stir bar

Step-by-Step Methodology:

-

Vessel Preparation: To a clean, dry microwave reaction vial, add the aryl halide (e.g., 0.5 mmol), this compound (0.75 mmol), palladium catalyst (0.015 mmol), and base (1.5 mmol).[10]

-

Solvent Addition: Add the degassed solvent system (e.g., 4 mL dioxane, 1 mL water).

-

Sealing and Purging: Securely cap the vial. If not using a pre-packaged catalyst, it is best practice to purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes to prevent oxidative degradation of the Pd(0) catalyst.

-

Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:

-

Temperature: 120-150 °C

-

Time: 15-45 minutes

-

Stirring: High

-

-

Reaction Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with ethyl acetate. Pass the solution through a pad of Celite to filter out the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Concentrate the dried organic layer in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Role in Drug Discovery: A Scaffold for Targeted Inhibitors

The structural motifs of this compound make it an ideal starting point for synthesizing targeted therapies, particularly enzyme inhibitors.

-

Kinase and Protease Inhibitors: The biaryl structures formed using this reagent are common scaffolds in kinase and protease inhibitors, where the distinct substitution pattern can be tailored to achieve specific interactions within an enzyme's active site.[6]

-

PARP Inhibitors: The N-methylbenzamide substructure is a known pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA damage repair.[13][14][15] PARP inhibitors are a clinically validated class of cancer therapeutics. This boronic acid serves as a key intermediate for creating novel PARP inhibitors through Suzuki coupling, allowing for the exploration of the "right-hand" side of the inhibitor that binds in the NAD+ pocket.

-

Covalent Inhibition: The boronic acid moiety itself can act as a "warhead" for covalent inhibition. It can form a reversible covalent bond with nucleophilic residues, such as the serine in the active site of a serine protease, leading to potent and prolonged target engagement.[6]

Diagram: Boronic Acid Covalent Inhibition Mechanism

Caption: Reversible covalent bond formation with a serine residue.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure user safety and maintain product integrity.

-

Hazards: While a comprehensive safety data sheet (SDS) for this specific compound is not widely published, related arylboronic acids are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8][16][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17] Handle in a well-ventilated area or a chemical fume hood.[16][17]

-

Handling: Avoid creating dust.[17] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[1][6] Storage under an inert atmosphere (e.g., Argon) is advised to prevent degradation and boroxine formation.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its primary utility in Suzuki-Miyaura cross-coupling allows for the efficient synthesis of complex biaryl molecules, which are central to the development of targeted inhibitors for enzymes like PARPs and kinases. The inherent chemical properties of its functional groups provide medicinal chemists with a scaffold that can be strategically elaborated to optimize potency, selectivity, and drug-like properties. As research into targeted therapies continues to expand, the demand for well-designed, multifunctional building blocks like this boronic acid will undoubtedly grow, solidifying its role in the creation of next-generation therapeutics.

References

-

This compound - GlobalChemMall. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. [Link]

-

Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing). [Link]

-

Cas 871332-65-9, 4-CHLORO-3-(N-METHYLCARBAMOYL)PHENYLBORONIC ACID. [Link]

-

(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid - MySkinRecipes. [Link]

-

Suzuki-Miyaura Coupling - Organic Synthesis. [Link]

-

Safety Data Sheet - Angene Chemical. [Link]

-

Rational design of selective inhibitors of PARP4 - PMC - NIH. [Link]

-

PARP inhibition impedes the maturation of nascent DNA strands during DNA replication. [Link]

-

Organic Syntheses Procedure. [Link]

-

Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed Central. [Link]

-

Design and discovery of boronic acid drugs - PubMed. [Link]

Sources

- 1. Cas 871332-65-9,4-CHLORO-3-(N-METHYLCARBAMOYL)PHENYLBORONIC ACID | lookchem [lookchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]

- 7. globalchemmall.com [globalchemmall.com]

- 8. 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid [cymitquimica.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Rational design of selective inhibitors of PARP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PARP inhibition impedes the maturation of nascent DNA strands during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. angenechemical.com [angenechemical.com]

A Guide to the Structural Elucidation of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid for Pharmaceutical Development

Introduction: The Significance of Substituted Phenylboronic Acids in Modern Drug Discovery

(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid, with the Chemical Abstracts Service (CAS) number 850589-39-8 [1][2], is a member of the arylboronic acid family, a class of compounds that has become indispensable in contemporary pharmaceutical research and development. These molecules serve as crucial building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the construction of biaryl structures prevalent in many drug candidates[3]. Beyond their role as synthetic intermediates, boronic acids themselves have emerged as a significant class of pharmacophores, capable of forming reversible covalent bonds with biological nucleophiles, such as the serine residues in the active sites of enzymes. This property has been successfully exploited in the development of potent enzyme inhibitors, including protease and kinase inhibitors for cancer therapy[3].

The precise structural characterization of this compound is paramount for its effective application. A thorough understanding of its three-dimensional structure, connectivity, and physicochemical properties is essential for predicting its reactivity, designing efficient synthetic routes, and ultimately, for understanding its interactions with biological targets. This guide provides an in-depth, practical overview of the multifaceted analytical approach required for the comprehensive structural elucidation of this and related boronic acid derivatives, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Overview

A foundational step in the characterization of any novel compound is the determination of its basic physicochemical properties. For this compound and its isomers, these properties provide initial indicators of purity and identity. The table below presents a comparison of the target molecule with its closely related isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 850589-39-8 | C₈H₉BClNO₃ | 213.43 | Not available |

| 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid | 871332-65-9 | C₈H₉BClNO₃ | 213.43 | 294-298 |

| (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid | 957120-51-3 | C₈H₉BClNO₃ | 213.4 | Not available |

Data compiled from various chemical supplier databases.[1][2][3][4]

The significant difference in the melting point of the 4-chloro-3-(N-methylcarbamoyl) isomer highlights the impact of substituent positioning on the crystal lattice energy and intermolecular forces.

Synthesis: A Generalized Pathway

Caption: Generalized synthetic workflow for this compound.

It is crucial to note that commercially available arylboronic acids often contain varying amounts of their corresponding boroxine anhydrides (trimers)[8]. For applications requiring high purity, such as in quantitative analytical studies or in Suzuki-Miyaura coupling reactions, recrystallization of the crude product is highly recommended[8].

Spectroscopic and Spectrometric Characterization: A Multi-Technique Approach

The unambiguous structural elucidation of this compound requires a combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of a molecule in solution. For a comprehensive analysis of the target compound, ¹H, ¹³C, and ¹¹B NMR spectra should be acquired.

¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, one would expect to see:

-

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting a coupling pattern consistent with a 1,2,4-trisubstituted benzene ring.

-

N-H Proton: A broad singlet corresponding to the amide proton, the chemical shift of which can be concentration and solvent dependent.

-

N-Methyl Protons: A singlet or a doublet (if coupled to the N-H proton) in the aliphatic region (typically δ 2.5-3.0 ppm) corresponding to the three protons of the methyl group.

-

B(OH)₂ Protons: A broad singlet for the two hydroxyl protons on the boron atom. This signal may be exchangeable with D₂O.

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. The spectrum would be expected to show:

-

Aromatic Carbons: Six signals in the aromatic region (typically δ 120-150 ppm). The carbon atom attached to the boron will likely have a broader signal due to quadrupolar relaxation of the adjacent boron nucleus.

-

Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) corresponding to the amide carbonyl carbon.

-

N-Methyl Carbon: A signal in the aliphatic region (typically δ 25-35 ppm).

¹¹B NMR Spectroscopy: This is a particularly diagnostic technique for boronic acids. The chemical shift of the ¹¹B nucleus is highly sensitive to the hybridization state of the boron atom[2][9].

-

A trigonal planar (sp² hybridized) boronic acid typically shows a signal in the range of δ 27-33 ppm.

-

Upon formation of a tetrahedral (sp³ hybridized) boronate ester or adduct, the signal shifts significantly upfield to δ 5-15 ppm. This technique is invaluable for studying the interaction of the boronic acid with diols or other nucleophiles[2][9].

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve the compound and slow down the exchange of the B(OH)₂ and N-H protons.

-

Acquisition of ¹H NMR Spectrum: Acquire a standard ¹H NMR spectrum.

-

Acquisition of ¹³C NMR Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Acquisition of ¹¹B NMR Spectrum: Acquire a proton-decoupled ¹¹B NMR spectrum. Use a quartz NMR tube to avoid a broad background signal from borosilicate glass.

-

2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Caption: Experimental workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, a high-resolution mass spectrometry (HRMS) technique such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is recommended.

A significant challenge in the mass spectrometric analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines[10]. This can complicate the interpretation of the mass spectrum. To mitigate this, derivatization with a diol, such as pinacol, to form a more stable boronate ester can be employed[10]. However, modern ESI techniques, particularly in negative ion mode, can often provide a clear [M-H]⁻ ion for the monomeric boronic acid.

Expected Mass Spectral Data:

-

Molecular Ion: The exact mass of C₈H₉BClNO₃ is 213.0364. HRMS should confirm this mass with high accuracy (typically < 5 ppm error).

-

Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with a second peak at M+2 with roughly one-third the intensity of the monoisotopic peak.

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed to fragment the molecular ion and provide further structural information. Expected fragmentations could include the loss of water, the boronic acid group, or cleavage of the amide bond.

Experimental Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile with a small amount of water.

-

Chromatographic Separation: Inject the sample into a liquid chromatography system, typically with a C18 reversed-phase column, to separate the analyte from any impurities.

-

Mass Spectrometric Detection: The eluent from the LC is directed into the ESI source of the mass spectrometer. Acquire data in both positive and negative ion modes.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion and its isotopic pattern. If necessary, perform MS/MS analysis on the molecular ion to obtain fragmentation data.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| O-H stretch (boronic acid) | 3200-3600 (broad) | The broadness is due to hydrogen bonding. |

| N-H stretch (amide) | 3100-3500 | |

| C-H stretch (aromatic) | 3000-3100 | |

| C-H stretch (methyl) | 2850-3000 | |

| C=O stretch (amide I) | 1630-1680 | |

| N-H bend (amide II) | 1515-1570 | |

| C=C stretch (aromatic) | 1450-1600 | |

| B-O stretch | 1310-1380 | A strong and characteristic band for boronic acids. |

| C-N stretch | 1200-1350 | |

| C-Cl stretch | 600-800 |

Data compiled from general IR spectroscopy correlation tables and literature on boronic acids.[11][12][13]

Experimental Protocol for FT-IR Analysis:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a rapid and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions[4][5]. While no published crystal structure for this compound is currently available, the general procedure for obtaining such data is well-established.

The crystal structure would confirm the planar geometry of the phenyl ring and the trigonal planar arrangement around the boron atom. It would also reveal the conformation of the methylcarbamoyl group relative to the ring. Of particular interest would be the intermolecular interactions, as boronic acids are known to form hydrogen-bonded dimers in the solid state[5][13].

Experimental Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.

Caption: Overview of the integrated analytical approach for structure elucidation.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound is a critical exercise for any researcher intending to use this molecule in drug discovery and development. The multi-technique approach described in this guide forms a self-validating system. The molecular formula determined by HRMS must be consistent with the number and types of atoms observed in NMR and the functional groups identified by IR spectroscopy. The connectivity derived from 2D NMR experiments must match the three-dimensional arrangement revealed by X-ray crystallography. By integrating the data from these orthogonal analytical techniques, a complete and unambiguous structural assignment can be achieved with the highest degree of confidence, ensuring the scientific integrity of subsequent research and development efforts.

References

Sources

- 1. This compound | 850589-39-8 [sigmaaldrich.com]

- 2. This compound | 850589-39-8 [sigmaaldrich.com]

- 3. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]

- 4. Cas 871332-65-9,4-CHLORO-3-(N-METHYLCARBAMOYL)PHENYLBORONIC ACID | lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid | C11H13BClNO4 | CID 44119419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. globalchemmall.com [globalchemmall.com]

- 12. 3-Chlorophenylboronic acid(63503-60-6) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]

- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. application.wiley-vch.de [application.wiley-vch.de]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. cdnsciencepub.com [cdnsciencepub.com]

- 27. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks | Semantic Scholar [semanticscholar.org]

- 28. mdpi.com [mdpi.com]

- 29. cdnsciencepub.com [cdnsciencepub.com]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. pubs.aip.org [pubs.aip.org]

- 33. p-Methylbenzeneboronic acid [webbook.nist.gov]

- 34. Phenylboronic acid(98-80-6) IR Spectrum [chemicalbook.com]

- 35. spectrabase.com [spectrabase.com]

- 36. Organic Syntheses Procedure [orgsyn.org]

- 37. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 38. researchgate.net [researchgate.net]

- 39. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 41. achmem.com [achmem.com]

- 42. chemimpex.com [chemimpex.com]

- 43. aceschem.com [aceschem.com]

- 44. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, primarily serving as indispensable building blocks in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Their prominence in medicinal chemistry and materials science is largely attributed to their role in the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures like biaryls, which are prevalent in many pharmaceutical agents.[1][2][3][4] This guide provides a comprehensive overview of the principal synthetic pathways for accessing these versatile reagents. We will explore the classical approach through the trapping of organometallic intermediates, delve into the highly functional-group-tolerant Miyaura borylation, and examine the state-of-the-art iridium-catalyzed C-H borylation for direct arene functionalization. Each section elucidates the underlying reaction mechanisms, discusses the relative advantages and limitations, and provides field-proven experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Versatility of the Boron Moiety

Phenylboronic acids are organoboron compounds featuring a phenyl group and two hydroxyl groups attached to a boron atom, with the general structure C₆H₅B(OH)₂. Their utility in synthetic chemistry stems from a unique combination of stability, ease of handling, and reactivity. While stable enough for purification and storage, often as their trimeric anhydrides known as boroxines, their C-B bond is readily activated for participation in a wide array of chemical transformations.[5]

The significance of phenylboronic acids skyrocketed with the advent of the Suzuki-Miyaura coupling reaction, a powerful method for forging C-C bonds between an organoboron compound and an organic halide.[1][5][6] This reaction's reliability and broad substrate scope have made it a go-to method in drug discovery for synthesizing biaryl structures, a common motif in bioactive molecules.[3][7] Beyond cross-coupling, phenylboronic acids are employed as sensors for saccharides, in drug delivery systems, and as therapeutic agents themselves.[7][8][9][10] Given their importance, a thorough understanding of their synthesis is critical for chemists in both academic and industrial settings.

This guide details the three primary strategies for their synthesis, each offering distinct advantages in terms of starting material availability, functional group compatibility, and regiochemical control.

The Classical Approach: Trapping of Organometallic Intermediates

Historically, the most common and cost-effective route to phenylboronic acids involves the reaction of a potent aryl nucleophile—typically a Grignard or organolithium reagent—with an electrophilic boron source, most commonly a trialkyl borate ester.[11][12][13] The reaction proceeds via nucleophilic addition to the boron center, followed by aqueous acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid.

2.1. Mechanism of Organometallic Borylation

The core of this method is the formation of a new carbon-boron bond by attacking the electron-deficient boron atom of a trialkyl borate, such as trimethyl borate B(OMe)₃, with a highly nucleophilic arylmetal species.[1] The initial addition forms a tetracoordinate borate complex, which upon hydrolysis, yields the final phenylboronic acid.

2.2. Synthesis via Grignard Reagents (ArMgX)

The use of Grignard reagents, formed from the reaction of aryl halides with magnesium metal, is a workhorse method for boronic acid synthesis.[14][15][16]

-

Causality Behind Experimental Choices: This method is favored for its operational simplicity and the relatively low cost of starting materials (aryl bromides and magnesium).[17][18] The reaction is typically performed at low temperatures (-78 °C to 0 °C) to minimize side reactions, such as the addition of a second equivalent of the Grignard reagent to the initially formed boronate ester, which would lead to an undesired borinic acid byproduct.[11] The choice of an ethereal solvent like THF or diethyl ether is crucial as it stabilizes the Grignard reagent.

-

Limitations: The primary drawback of the Grignard pathway is its poor tolerance for functional groups containing acidic protons (e.g., -OH, -NH₂, -COOH) or electrophilic sites (e.g., esters, ketones, nitriles). These groups will either quench the Grignard reagent or be attacked by it, necessitating the use of protecting group strategies, which adds steps and reduces overall efficiency.[19]

2.3. Synthesis via Organolithium Reagents (ArLi)

Organolithium reagents, formed via halogen-lithium exchange or direct deprotonation of an aromatic C-H bond (ortho-lithiation), offer an alternative to Grignard reagents.[20]

-

Causality Behind Experimental Choices: Organolithium reagents are more nucleophilic than their Grignard counterparts, allowing for the functionalization of less reactive aryl chlorides. Furthermore, directed ortho-lithiation, where a substituent directs deprotonation to its adjacent position, provides excellent regiochemical control that is difficult to achieve otherwise.[20] These reactions demand strict anhydrous conditions and cryogenic temperatures (typically -78 °C or lower) to maintain reagent stability and control reactivity.

-

Limitations: The high reactivity of organolithium reagents also means they have even less functional group tolerance than Grignard reagents. They are also generally more expensive and require more stringent handling procedures.

Data Presentation: Comparison of Organometallic Routes

| Feature | Grignard Reagent Method | Organolithium Reagent Method |

| Starting Materials | Aryl Bromides, Iodides | Aryl Halides, Substituted Arenes |

| Key Reagents | Mg metal, B(OR)₃ | n-BuLi or s-BuLi, B(OR)₃ |

| Reaction Conditions | -78 °C to 0 °C | -78 °C or lower |

| Functional Group Tolerance | Poor | Very Poor |

| Advantages | Cost-effective, common | High reactivity, enables ortho-lithiation |

| Disadvantages | Limited functional group tolerance | Strict anhydrous/cryogenic conditions |

Palladium-Catalyzed Miyaura Borylation

A paradigm shift in boronic acid synthesis came with the development of palladium-catalyzed cross-coupling reactions. The Miyaura borylation allows for the synthesis of arylboronates from aryl halides or triflates and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[12][21][22] The resulting boronate esters are stable, easily purified by standard techniques like silica gel chromatography, and can be used directly in Suzuki-Miyaura couplings or hydrolyzed to the corresponding boronic acids.

3.1. Mechanism of Miyaura Borylation

The reaction follows a well-established catalytic cycle involving a palladium catalyst.[6][23][24][25]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex (Ar-Pd-X).

-

Transmetalation: A base, typically potassium acetate (KOAc), activates the diboron reagent. The boryl group is then transferred to the palladium complex, displacing the halide and forming an Ar-Pd-B(OR)₂ species.

-

Reductive Elimination: The aryl group and the boryl group are eliminated from the palladium center, forming the desired arylboronate product (Ar-B(OR)₂) and regenerating the Pd(0) catalyst.

-

Causality Behind Experimental Choices: The choice of a weak base like potassium acetate is critical.[21] Stronger bases can promote a subsequent, competitive Suzuki-Miyaura coupling between the newly formed arylboronate and the starting aryl halide, reducing the yield of the desired product. The pinacol ester of diboron (B₂pin₂) is widely used because it is a stable, crystalline solid and the resulting arylboronate esters are generally stable to chromatography.[21][22]

-

Advantages: The standout advantage of the Miyaura borylation is its exceptional functional group tolerance. Esters, ketones, amides, nitriles, and nitro groups, which are incompatible with organometallic methods, are well-tolerated.[22] This often eliminates the need for protection/deprotection steps, leading to more efficient and atom-economical syntheses.

Mandatory Visualization: Miyaura Borylation Catalytic Cycle

Caption: Catalytic cycle for the Miyaura Borylation reaction.

Experimental Protocol: Synthesis of 4-Methoxycarbonylphenylboronic Acid Pinacol Ester

-

To an oven-dried flask under an argon atmosphere, add methyl 4-bromobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Add anhydrous dioxane as the solvent.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Iridium-Catalyzed C-H Borylation

The most modern and atom-economical approach to arylboronates is the direct borylation of aromatic C-H bonds, a reaction often catalyzed by iridium complexes.[26][27][28][29] This strategy avoids the need for pre-functionalized starting materials like aryl halides, directly converting an inert C-H bond into a versatile C-B bond.

4.1. Mechanism and Regioselectivity

The reaction is believed to proceed through an Ir(III) tris-boryl complex.[28] The key feature of this methodology is its regioselectivity, which is primarily governed by steric hindrance.[26][27] Borylation typically occurs at the least sterically hindered C-H bond on the aromatic ring. This steric-directing principle is complementary to traditional electrophilic aromatic substitution, which is governed by electronics, and provides a powerful tool for accessing otherwise difficult-to-synthesize isomers.

-

Causality Behind Experimental Choices: Iridium catalysts, often used in conjunction with bipyridine-based ligands, have proven to be uniquely effective for this transformation.[30] The reaction is typically performed in a hydrocarbon solvent at elevated temperatures. The choice of the boron source is usually B₂pin₂. The absence of a directing group requirement makes this method broadly applicable to a range of simple arenes.[27]

-

Advantages:

-

Atom Economy: Utilizes readily available arenes as starting materials, avoiding halide waste.

-

Novel Regioselectivity: Access to sterically controlled substitution patterns.

-

Directness: Reduces the number of synthetic steps required to access target boronic esters.

-

Mandatory Visualization: C-H Borylation Workflow

Caption: Direct conversion of an arene to an aryl boronate via C-H borylation.

Purification and Handling Considerations

Phenylboronic acids present unique purification challenges. Their high polarity can make chromatographic purification difficult, and they have a strong tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This is a reversible process, and boroxines are often competent in cross-coupling reactions.

-

Recrystallization: A common method for purifying solid boronic acids.

-

Acid-Base Extraction: For compounds bearing acidic or basic functional groups, a liquid-liquid extraction can be an effective purification strategy.[31]

-

Conversion to Boronate Esters: A highly effective strategy is to perform the synthesis using a diol like pinacol (as in Miyaura borylation) or to convert the crude boronic acid to its pinacol ester. These esters are significantly less polar, more stable, and readily purified by standard silica gel chromatography.[31] The ester can then be hydrolyzed back to the free boronic acid if required.

-

Solid-Phase Extraction (SPE): Specialized SPE cartridges with functionalities that reversibly bind diols can be used to capture and purify boronic acids.[32]

Case Studies: Synthesis of Key Intermediates

6.1. Synthesis of 4-Carboxyphenylboronic Acid

This building block is crucial for introducing a carboxylic acid moiety. One common route involves the Miyaura borylation of 4-bromobenzoic acid derivatives. However, a more direct industrial method can involve the hydrolysis of a nitrile precursor.[33][34]

-

Protocol via Hydrolysis:

-

Prepare 4-cyanophenylboronic acid via the Grignard reaction of 4-bromobenzonitrile with magnesium and trimethyl borate, followed by acidic workup.

-

Subject the resulting 4-cyanophenylboronic acid to vigorous acidic or basic hydrolysis (e.g., refluxing in aqueous NaOH).

-

Neutralize the reaction mixture to precipitate the 4-carboxyphenylboronic acid.

-

Collect the solid by filtration and recrystallize from water or an alcohol/water mixture.[33]

-

6.2. Synthesis of 3-Aminophenylboronic Acid

This intermediate is a key precursor for many pharmaceuticals and functional materials.[35] A reliable method involves the reduction of the corresponding nitro compound, which is easily prepared via Miyaura borylation.

-

Protocol via Nitro Reduction:

-

Synthesize 3-nitrophenylboronic acid pinacol ester from 1-bromo-3-nitrobenzene using standard Miyaura borylation conditions (Pd(dppf)Cl₂, KOAc, B₂pin₂ in dioxane).[36]

-

Purify the nitro-boronate ester by chromatography.

-

Dissolve the ester in a solvent like ethanol or ethyl acetate.

-

Perform a catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under an atmosphere of hydrogen gas, or use a chemical reductant like tin(II) chloride (SnCl₂) in HCl.

-

Upon completion, filter off the catalyst (if used) and perform an appropriate workup to isolate the 3-aminophenylboronic acid, often as its hydrochloride salt.

-

Conclusion

The synthesis of substituted phenylboronic acids has evolved from classical organometallic methods to highly sophisticated transition-metal-catalyzed protocols. For simple, robust substrates, the Grignard method remains a cost-effective choice. For complex molecules rich in functional groups, the Miyaura borylation offers unparalleled tolerance and reliability. Looking forward, direct C-H borylation represents the frontier, promising more sustainable and efficient routes by minimizing the need for pre-functionalized starting materials. The choice of synthetic pathway is a strategic decision dictated by the target molecule's complexity, the required substitution pattern, and considerations of scale and cost. A thorough understanding of these core methodologies is essential for any scientist engaged in modern synthetic and medicinal chemistry.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])

-

DRUG REGULATORY AFFAIRS INTERNATIONAL. Arylboronic Acids. ([Link])

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. ([Link])

-

American Chemical Society. (2009). Phenylboronic acid. ([Link])

-

Robbins, D.W.; Hartwig, J.F. Sterically Controlled Alkylation of Arenes through Iridium-Catalyzed C-H Borylation. The Hartwig Group. ([Link])

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. ([Link])

-

Organic Chemistry Portal. Suzuki Coupling. ([Link])

-

Saito, K., et al. (2018). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. PMC - NIH. ([Link])

-

Wiley-VCH. (2011). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. ([Link])

-

Liu, W.-B., et al. (2019). Catalyst-enabled Site-selectivity in the Iridium-catalyzed C–H Borylation of Arenes. Chemistry Letters, Oxford Academic. ([Link])

-

The Organic Chemistry Channel. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. ([Link])

-

D'Hondt, M., et al. (2012). Phenylboronic acids-based diagnostic and therapeutic applications. PubMed. ([Link])

-

Amanote Research. (2011). Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes. ([Link])

-

Ishiyama, T., et al. (2002). Mild Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society. ([Link])

-

Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. ([Link])

- Google Patents. (2019). Synthetic method of 3-aminophenylboronic acid. ()

-

Deng, Q., et al. (2012). Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. ([Link])

-

Desrosiers, J.-N., et al. (2022). Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. Organic Process Research & Development, ACS Publications. ([Link])

-

Adamska, K., et al. (2024). Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed. ([Link])

- Google Patents. (2014). Preparation method of arylboronic acid compound. ()

-

ResearchGate. (2003). Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. ([Link])

- Google Patents. (2000). Synthesis of aryl boronic acids. ()

- Google Patents. (2003). Process for the preparation of substituted phenylboronic acids. ()

-

ResearchGate. (2021). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. ([Link])

-

Organic Chemistry Portal. Miyaura Borylation Reaction. ([Link])

-

Deng, Q., et al. (2012). Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. Ingenta Connect. ([Link])

-

Kim, D., et al. (2014). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. ([Link])

-

RSC Publishing. (2012). Electrochemical synthesis of poly(3-aminophenylboronic acid) in ethylene glycol without exogenous protons. ([Link])

-

ResearchGate. (2021). Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard... ([Link])

-

Montañez, J. C., et al. (2019). Frucooligosaccharides purification: Complexing simple sugars with phenylboronic acid. PubMed. ([Link])

-

MIT Technology Licensing Office. Boron-Containing Pharmacophore. ([Link])

- Google Patents. (2014). Preparation method of p-carboxyphenylboronic acid. ()

-

Georganics. (2024). Phenylboronic acid – preparation and application. ([Link])

-

Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. ([Link])

-

Organic Syntheses Procedure. (2020). Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. ([Link])

-

Organic Syntheses Procedure. (2003). (3,4,5-trifluorophenyl)boronic acid. ([Link])

-

Martins, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. ([Link])

-

Al-Zoubi, R. M., et al. (2015). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC - PubMed Central. ([Link])

-

ResearchGate. (2002). Synthesis of (Azidomethyl)phenylboronic Acids. ([Link])

-

Reddit. (2024). HELP: Purifying boronic acids sucks. ([Link])

-

Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. ([Link])

-

Malapit, C. A., et al. (2017). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. PMC - NIH. ([Link])

- Google Patents. (2002). Process for preparing highly pure formylphenylboronic acids. ()

-

Firooznia, F., et al. (2002). A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. ([Link])

-

Lee, Y., et al. (2018). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PMC - PubMed Central. ([Link])

Sources

- 1. acs.org [acs.org]

- 2. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 4. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. mdpi.com [mdpi.com]

- 14. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 15. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 16. researchgate.net [researchgate.net]

- 17. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]

- 18. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 19. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 20. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 21. Miyaura Borylation Reaction [organic-chemistry.org]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. Yoneda Labs [yonedalabs.com]

- 24. m.youtube.com [m.youtube.com]

- 25. chemrxiv.org [chemrxiv.org]

- 26. Sterically Controlled Alkylation of Arenes through Iridium-Catalyzed C-H Borylation | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 27. Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane - PMC [pmc.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. (PDF) Iridium-Catalyzed C-H Borylation of Arenes and [research.amanote.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. reddit.com [reddit.com]

- 32. agilent.com [agilent.com]

- 33. researchgate.net [researchgate.net]

- 34. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]

- 35. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 36. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid

Foreword: The Strategic Value of Functionalized Arylboronic Acids in Modern Drug Discovery

The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the way medicinal chemists approach the synthesis of complex biaryl structures, a common motif in many therapeutic agents.[1][2] This has led to a burgeoning demand for a diverse array of functionalized arylboronic acids, which serve as critical building blocks in the construction of novel drug candidates. Among these, (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid has emerged as a strategically important intermediate, particularly in the development of targeted cancer therapies such as kinase and protease inhibitors. This guide provides an in-depth technical overview of this compound, from its likely synthetic origins to its practical application in pharmaceutical research.

Physicochemical Properties and Identification

This compound is a halogenated arylboronic acid derivative. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | [3-chloro-4-(methylcarbamoyl)phenyl]boronic acid | |

| CAS Number | 850589-39-8 | [3][4][5][6] |

| Molecular Formula | C₈H₉BClNO₃ | [4] |

| Molecular Weight | 213.43 g/mol | [4] |

| Appearance | Typically an off-white to pale yellow solid | |

| Storage | 2-8°C, under inert atmosphere | [3] |

Historical Context and Likely Synthetic Evolution

While a singular seminal publication detailing the initial discovery of this compound is not readily apparent in the public domain, its emergence can be understood within the broader context of the expansion of the Suzuki-Miyaura coupling reaction's utility in medicinal chemistry. The demand for highly functionalized boronic acids for library synthesis and lead optimization campaigns in the late 20th and early 21st centuries likely spurred the development of this and many other similar reagents.

The synthesis of this molecule would have logically followed the establishment of robust methods for the preparation of substituted phenylboronic acids. The primary strategies for introducing a boronic acid group onto an aromatic ring are through the reaction of a Grignard or organolithium reagent with a trialkyl borate.

A plausible and efficient synthetic pathway to this compound likely begins with a suitable precursor, such as 4-amino-3-chlorophenol. The synthesis can be logically broken down into several key transformations:

Proposed Synthetic Protocol: A Step-by-Step Guide

The following protocol outlines a likely, multi-step synthesis of this compound, based on established organic chemistry principles and published methods for analogous compounds.

Step 1: Acetylation of 4-Amino-3-chlorophenol

This initial step protects the amino group to allow for subsequent functionalization.

-

Reactants: 4-Amino-3-chlorophenol, Acetic Anhydride, and a suitable base (e.g., pyridine or triethylamine).

-

Solvent: A polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 4-Amino-3-chlorophenol in the chosen solvent and cool the mixture in an ice bath.

-

Add the base, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-chloro-4-hydroxyphenyl)acetamide.

-

Step 2: Methylation of the Amide

This step introduces the methyl group to the amide nitrogen.

-

Reactants: N-(2-chloro-4-hydroxyphenyl)acetamide, a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a strong base (e.g., sodium hydride).

-

Solvent: Anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or THF.

-

Procedure:

-

Suspend sodium hydride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of N-(2-chloro-4-hydroxyphenyl)acetamide in the same solvent dropwise at 0°C.

-

After hydrogen evolution ceases, add the methylating agent dropwise.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to afford 2-Chloro-4-hydroxy-N-methylbenzamide.

-

Step 3: Borylation to Form the Final Product

The final step introduces the boronic acid functionality. A common method is ortho-lithiation followed by reaction with a borate ester.

-

Reactants: 2-Chloro-4-hydroxy-N-methylbenzamide, a strong organolithium base (e.g., n-butyllithium or lithium diisopropylamide), and a trialkyl borate (e.g., triisopropyl borate).

-

Solvent: Anhydrous etheral solvent such as THF or diethyl ether.

-

Procedure:

-

Dissolve 2-Chloro-4-hydroxy-N-methylbenzamide in the anhydrous solvent and cool to a low temperature (typically -78°C) under an inert atmosphere.

-

Add the organolithium base dropwise, maintaining the low temperature. The hydroxyl group will be deprotonated, and a second equivalent of base will effect ortho-lithiation.

-

After stirring for a period to ensure complete lithiation, add the trialkyl borate dropwise.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding an acidic aqueous solution (e.g., dilute HCl).

-

Extract the product with an organic solvent. The boronic acid may be purified by recrystallization or column chromatography.

-

Application in Medicinal Chemistry: A Key Component in Kinase Inhibitor Synthesis

This compound is a valuable reagent in the synthesis of biaryl compounds, which are prevalent in many kinase inhibitors.[7][8][9][10] The chloro and methylcarbamoyl substituents can play crucial roles in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule. The methylcarbamoyl group, in particular, can form key hydrogen bond interactions within the ATP-binding pocket of kinases.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the use of this compound in a Suzuki-Miyaura coupling reaction.

-

Reactants:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base.

-

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Conclusion and Future Outlook

This compound represents a class of highly functionalized building blocks that are indispensable in modern drug discovery. While its specific historical discovery is not prominently documented, its importance is evident from its commercial availability and its implicit role in the synthesis of numerous patented therapeutic agents. The continued exploration of novel kinase and protease inhibitors will undoubtedly ensure that this and other similar boronic acids remain vital tools for medicinal chemists for the foreseeable future.

References

A comprehensive list of references will be compiled and provided in the final version of this technical guide.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3-Chloro-4-(N-methylcarbamoyl)phenylboronic acid 850589-39-8, CasNo.850589-39-8 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 4. 850589-39-8,3-Chloro-4-(methylcarbamoyl)phenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 850589-39-8|this compound|BLD Pharm [bldpharm.com]

- 6. globalchemmall.com [globalchemmall.com]

- 7. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US9809610B2 - Compounds and compositions as kinase inhibitors - Google Patents [patents.google.com]

- 9. US20160096848A1 - Selective inhibitors for protein kinases and pharmaceutical composition and use thereof - Google Patents [patents.google.com]

- 10. Compounds and compositions as protein kinase inhibitors - Patent US-2009258910-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Boronic Acid Renaissance: A Technical Guide to a Modern Synthetic Workhorse

Abstract

Boronic acids and their derivatives have transcended their initial role as mere coupling partners to become one of the most versatile and powerful classes of reagents in modern synthetic chemistry. Their unique electronic structure, characterized by a Lewis acidic boron center, enables a diverse range of transformations critical to pharmaceutical discovery, materials science, and chemical biology. This guide provides an in-depth analysis of the core principles and practical applications of boronic acids for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of cornerstone reactions like the Suzuki-Miyaura and Chan-Lam couplings, offer field-proven experimental protocols, and explore advanced applications, from iterative chemical synthesis to the design of next-generation therapeutics and sensors. This document is structured not as a rigid review, but as a narrative that explains the causality behind experimental choices, empowering the reader to harness the full potential of these remarkable compounds.

The Boronic Acid: Understanding the Functional Group

First reported by Edward Frankland in 1860, boronic acids [R-B(OH)₂] remained a chemical curiosity for over a century.[1][2] Their ascent began with the advent of transition metal-catalyzed cross-coupling reactions. The key to their utility lies in the boron atom's vacant p-orbital, which renders the molecule a mild Lewis acid.[3][4] This acidity is not due to the hydroxyl protons but rather the boron's ability to accept a lone pair from a Lewis base (like a hydroxide ion), forming a more nucleophilic tetrahedral "ate" complex.[5] This transformation from a neutral, sp²-hybridized trigonal planar structure to an anionic, sp³-hybridized tetrahedral complex is fundamental to its reactivity.[3][6]

Boronic acids are generally stable, often crystalline solids, and possess low inherent toxicity, frequently degrading to boric acid, a "green" compound.[4][7] However, they are not without their challenges. A primary decomposition pathway is protodeboronation, the cleavage of the C-B bond by a proton source.[8][9] They can also undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1][10] To counteract these stability issues, boronic acids are often converted to more robust derivatives, most commonly boronate esters (e.g., pinacol esters), which offer improved handling and stability while often still participating directly in, or being readily hydrolyzed back to the active boronic acid under, reaction conditions.[10][11]

Practical Considerations for Storage and Handling

To ensure reproducibility and maximize reagent integrity, proper storage is critical.

-

Temperature: Store in a cool, dry environment, ideally refrigerated (2-8 °C).[8]

-

Atmosphere: Protect from moisture and oxygen. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for sensitive or long-term storage.

-

Purity: Be aware of the potential for boroxine formation, which can complicate accurate massing of the reagent. When purity is paramount, conversion to a stable derivative like a pinacol or MIDA ester is advisable.[10]

The Cornerstone of C-C Bond Formation: The Suzuki-Miyaura Coupling

The 2010 Nobel Prize in Chemistry, awarded in part to Akira Suzuki, cemented the importance of the palladium-catalyzed cross-coupling of organoboron compounds with organohalides.[9][12] The Suzuki-Miyaura reaction has become an indispensable tool for the synthesis of biaryls, styrenes, and polyenes—motifs prevalent in pharmaceuticals and functional materials.[11][13] Its popularity stems from its mild reaction conditions, exceptional functional group tolerance, and the generally low toxicity of the boron-containing reagents.[1][11]

The Catalytic Cycle: A Mechanistic Dissection

The reaction mechanism is a well-understood catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[9] Understanding each step is crucial for troubleshooting and optimizing reactions.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex.[11][14] This is often the rate-limiting step, with reactivity trends typically following I > Br > OTf >> Cl.[15]

-

Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a borate complex, which increases the nucleophilicity of the Ar² group and facilitates its transfer to the electrophilic Pd(II) center.[14][16]

-

Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[11][14]

// Nodes representing species in the cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2]; OxAdd [label="Ar¹-Pd(II)-X(L)₂\n(Oxidative Addition Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Ar¹-Pd(II)-Ar²(L)₂\n(Transmetalation Complex)", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for reagent entry/product exit Reagents_In [label="Ar¹-X", shape=plaintext, fontcolor="#202124"]; Boronic_In [label="Ar²-B(OH)₂ + Base", shape=plaintext, fontcolor="#202124"]; Product_Out [label="Ar¹-Ar²", shape=plaintext, fontcolor="#34A853", fontsize=12, fontname="Arial-Bold"];

// Edges defining the catalytic cycle Pd0 -> OxAdd [label=" Oxidative\n Addition"]; OxAdd -> Transmetal [label=" Transmetalation"]; Transmetal -> Pd0 [label=" Reductive\n Elimination"];

// Edges showing reagent entry and product exit Reagents_In -> OxAdd [style=dashed, arrowhead=none]; Boronic_In -> Transmetal [style=dashed, arrowhead=none]; Transmetal -> Product_Out [style=dashed, arrowhead=none]; }

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Causality Behind Component Selection

The success of a Suzuki-Miyaura coupling hinges on the judicious choice of each component.

| Component | Common Choices | Rationale and Field-Proven Insights |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Pd(PPh₃)₄: A reliable choice for simple couplings, but can be thermally unstable. Pd(OAc)₂/Pd₂(dba)₃: Air-stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species. They require a ligand to be added separately.[1] Palladacycles: Air- and moisture-stable precatalysts that offer high efficiency and are easy to handle. |

| Ligand | Phosphines: PPh₃, Buchwald ligands (SPhos, XPhos), dppf | Rationale: Ligands stabilize the Pd center, prevent aggregation into inactive palladium black, and modulate its reactivity. Insight: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are highly effective for coupling challenging substrates like aryl chlorides or sterically hindered partners because they promote both oxidative addition and reductive elimination.[7][17] |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Rationale: The base is essential for activating the boronic acid for transmetalation. Insight: K₃PO₄ is a strong, non-nucleophilic base often effective for difficult couplings. Cs₂CO₃ is highly effective but more expensive. Aqueous carbonate solutions are common and effective for many standard couplings. The choice of base can significantly impact yield, especially with base-sensitive functional groups. |

| Solvent | Toluene, Dioxane, THF, DMF, often with water | Rationale: The solvent must solubilize the reactants and catalyst. Insight: A biphasic system (e.g., Toluene/Water) is very common. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the coupling partners and catalyst. This setup facilitates the reaction at the phase interface.[14] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. |

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid, a common transformation in drug discovery.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL) and Water (0.5 mL)

Procedure:

-

Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

-

Seal the tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is inert.

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the mixture via syringe.[1]

-

Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting Common Issues

-

Low or No Conversion: Suspect catalyst deactivation. Ensure solvents were properly degassed and an inert atmosphere was maintained. Consider a more robust ligand or pre-catalyst.

-

Protodeboronation: The boronic acid is replaced by a hydrogen atom. This is often base-mediated. Try a milder base (e.g., KF) or use the corresponding boronate ester.[9]

-

Homocoupling (Ar²-Ar²): Formation of a dimer of the boronic acid partner. This can be caused by oxygen in the reaction mixture, which can promote a Pd(II)-mediated homocoupling pathway.[9] Rigorous degassing is the primary solution.

Forging C-Heteroatom Bonds: The Chan-Lam Coupling

While palladium catalysis dominates C-C bond formation, the copper-catalyzed Chan-Lam (or Chan-Evans-Lam) coupling has emerged as a powerful method for constructing C-N and C-O bonds.[12][18] This reaction couples arylboronic acids with amines, amides, phenols, and alcohols.[18] Its key advantages are the use of inexpensive and abundant copper catalysts and, remarkably, its ability to be run in the presence of air, often at room temperature.[4][12]

The Mechanistic Puzzle: A Cu(I)/Cu(II)/Cu(III) Dance

The precise mechanism of the Chan-Lam coupling is more debated than that of the Suzuki-Miyaura reaction, but a general consensus points to a cycle involving copper in various oxidation states.

-

Ligand Exchange/Transmetalation: The reaction likely begins with the formation of a Cu(II) complex with the N-H or O-H nucleophile. This is followed by transmetalation with the arylboronic acid to form an aryl-Cu(II) species.

-

Oxidation/Reductive Elimination: The key C-N or C-O bond-forming step is reductive elimination. Evidence suggests this may proceed from a high-valent Cu(III) intermediate. The aryl-Cu(II) complex can be oxidized to aryl-Cu(III) by another equivalent of Cu(II) (disproportionation) or by an external oxidant (often O₂ from the air).[16][19] This Cu(III) species then undergoes rapid reductive elimination to form the product and a Cu(I) species.[19]

-

Catalyst Regeneration: The resulting Cu(I) is re-oxidized back to the active Cu(II) state by oxygen, completing the catalytic cycle.[19]

// Nodes CuII [label="Cu(II)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2]; CuII_Aryl [label="Ar-Cu(II)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CuIII_Aryl [label="Ar-Cu(III)-Nu", fillcolor="#FBBC05", fontcolor="#202124"]; CuI [label="Cu(I)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=2];

// Invisible nodes for reagents/products Boronic_In [label="Ar-B(OH)₂", shape=plaintext]; Nu_In [label="R₂NH / ROH", shape=plaintext]; Product_Out [label="Ar-NR₂ / Ar-OR", shape=plaintext, fontcolor="#34A853", fontsize=12, fontname="Arial-Bold"]; O2_In [label="O₂ (Air)", shape=plaintext];

// Edges CuII -> CuII_Aryl [label="Transmetalation"]; CuII_Aryl -> CuIII_Aryl [label="Oxidation\n(+Cu(II) or O₂)"]; CuIII_Aryl -> CuI [label="Reductive Elimination"]; CuI -> CuII [label="Re-oxidation"];

// Reagent/Product edges Boronic_In -> CuII_Aryl [style=dashed, arrowhead=none]; Nu_In -> CuIII_Aryl [style=dashed, arrowhead=none]; CuIII_Aryl -> Product_Out [style=dashed, arrowhead=none]; O2_In -> CuI [style=dashed, arrowhead=none]; }

A proposed catalytic cycle for the Chan-Lam coupling.

Practical Protocol: N-Arylation of an Amine